N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The carbonyl group in the isoquinolinecarboxamide moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific structure, which combines the indole and isoquinolinecarboxamide moieties. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-24-14-18(15-6-3-4-7-16(15)22(24)27)21(26)23-11-13-25-12-10-17-19(25)8-5-9-20(17)28-2/h3-10,12,14H,11,13H2,1-2H3,(H,23,26) |
InChI Key |
OITPOEQHEDUPMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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